molecular formula C12H14O4 B1639774 METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE

METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE

Cat. No.: B1639774
M. Wt: 222.24 g/mol
InChI Key: DHUHQGBTOIJWNC-UHFFFAOYSA-N
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Description

METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency . The choice of reagents, solvents, and catalysts is crucial in industrial settings to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, significantly altering the compound’s properties .

Scientific Research Applications

METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-ethyl-5-hydroxy-3H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-3-12(11(14)15-2)7-8-6-9(13)4-5-10(8)16-12/h4-6,13H,3,7H2,1-2H3

InChI Key

DHUHQGBTOIJWNC-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC

Canonical SMILES

CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate (3.8 g, ca. 15 mmol), m-chloroperbenzoic acid (70%, 7.7 g, 30 mmol) and NaHCO3 (3.8 g, 45 mmol) in dichloromethane (150 mL) was stirred under reflux for 2 hrs. The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL). After removal of solvent, the residue was dissolved in methanol (100 mL) and treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min. The reaction was neutralized with excess solid sodium bicarbonate, filtered and concentrated. The residue was purified by chromatography on silica gel eluting with 8:2 hexane:ethyl acetate to give the title compound.
Name
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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